molecular formula C21H26N2O3S B11230521 1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

Katalognummer: B11230521
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: WXTDUIQJAOFCBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzylsulfonyl group and a 3,4-dimethylphenyl group, making it a unique molecule for research and industrial purposes.

Vorbereitungsmethoden

The synthesis of 1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.

    Attachment of the 3,4-Dimethylphenyl Group: The final step includes the coupling of the 3,4-dimethylphenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(Benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylsulfonyl group, forming different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The benzylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring and 3,4-dimethylphenyl group contribute to the compound’s overall binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

1-(Benzylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide can be compared with other sulfonyl-substituted piperidine derivatives:

    1-(Benzylsulfonyl)piperidine: Lacks the 3,4-dimethylphenyl group, resulting in different chemical properties and biological activities.

    N-(3,4-Dimethylphenyl)piperidine-3-carboxamide:

    1-(Phenylsulfonyl)-N-(3,4-dimethylphenyl)piperidine-3-carboxamide: Substitution of the benzyl group with a phenyl group alters its chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C21H26N2O3S

Molekulargewicht

386.5 g/mol

IUPAC-Name

1-benzylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide

InChI

InChI=1S/C21H26N2O3S/c1-16-10-11-20(13-17(16)2)22-21(24)19-9-6-12-23(14-19)27(25,26)15-18-7-4-3-5-8-18/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3,(H,22,24)

InChI-Schlüssel

WXTDUIQJAOFCBC-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.